Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a dimethoxyphenyl group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and the dimethoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl): A compound with a similar phenyl group but different ring structure.
Uniqueness
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-14(16-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 |
InChI Key |
KMVYPGPQFHCYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.